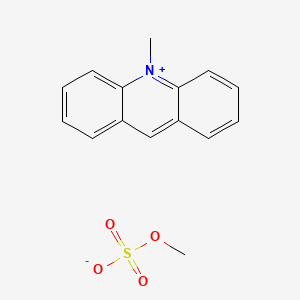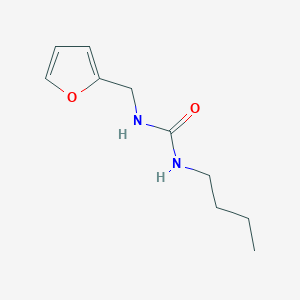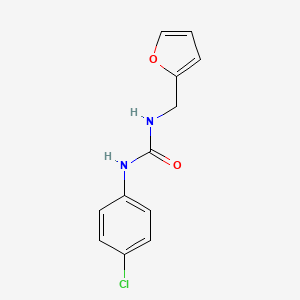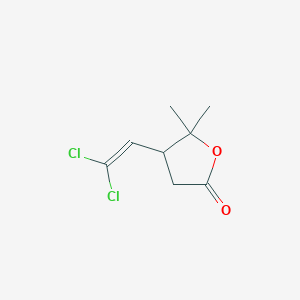![molecular formula C14H15N3 B3337425 [4-(Diethylamino)benzylidene]propanedinitrile CAS No. 63619-32-9](/img/structure/B3337425.png)
[4-(Diethylamino)benzylidene]propanedinitrile
描述
[4-(Diethylamino)benzylidene]propanedinitrile: is an organic compound with the molecular formula C14H15N3. It is known for its extended conjugated system, which makes it nearly planar. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Diethylamino)benzylidene]propanedinitrile typically involves the condensation of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base such as 4-methylmorpholine. The reaction is carried out in ethanol under reflux conditions for about 2 hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The key is to maintain the reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Substitution: It can undergo substitution reactions, particularly at the diethylamino group or the benzylidene moiety.
Common Reagents and Conditions:
Oxidation: Potential oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents could include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Employed in the study of conjugated systems and their electronic properties.
Biology and Medicine:
- Investigated for its potential anticancer properties due to its ability to form complexes with biological molecules .
- Used in fluorescence studies due to its strong fluorescence properties .
Industry:
- Utilized in the development of new materials with specific optical properties.
- Applied in the creation of fluorescence detection agents for specific biological targets .
作用机制
The mechanism by which [4-(Diethylamino)benzylidene]propanedinitrile exerts its effects involves its ability to interact with various molecular targets. Its extended conjugated system allows it to participate in electron transfer reactions, making it useful in redox reactions and fluorescence studies. The compound can bind to specific proteins or nucleic acids, altering their function and leading to potential therapeutic effects .
相似化合物的比较
- 3,5-Bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone
- 3,5-Bis[4-(diethylamino)cinnamylidene]-1-methyl-4-piperidone
- 4-Bromo-N-[4-(diethylamino)benzylidene]aniline
- 4-Chloro-N-[4-(diethylamino)benzylidene]aniline
Comparison:
- 3,5-Bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone and 3,5-Bis[4-(diethylamino)cinnamylidene]-1-methyl-4-piperidone have similar conjugated systems but differ in their central heterocyclic rings, which affect their optical properties .
- 4-Bromo-N-[4-(diethylamino)benzylidene]aniline and 4-Chloro-N-[4-(diethylamino)benzylidene]aniline have halogen substitutions that influence their reactivity and potential applications .
Conclusion
[4-(Diethylamino)benzylidene]propanedinitrile is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Its unique chemical structure and reactivity make it a valuable tool for various studies and industrial applications.
属性
IUPAC Name |
2-[[4-(diethylamino)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-3-17(4-2)14-7-5-12(6-8-14)9-13(10-15)11-16/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESSTUFHMYIRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325429 | |
| Record name | ST001748 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-32-9 | |
| Record name | NSC506838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST001748 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-](/img/structure/B3337346.png)













